molecular formula C24H26N2O6 B2511825 ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-59-3

ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2511825
CAS No.: 868224-59-3
M. Wt: 438.48
InChI Key: HYFOQWNLRYMJQH-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin scaffold substituted at the 5-position with a propanoate ester bearing an ethoxy group and a carbamoylmethyl-linked 2-ethoxyphenyl moiety. The 2-ethoxyphenyl group is a recurring motif in pesticides (e.g., ethoxysulfuron ), implying possible herbicidal activity.

Properties

IUPAC Name

ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-4-30-21-11-7-6-10-19(21)25-22(27)15-26-14-13-17-18(23(26)28)9-8-12-20(17)32-16(3)24(29)31-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFOQWNLRYMJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-1,2-dihydroisoquinoline to form the corresponding amide. The final step involves the esterification of the amide with ethyl 2-bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

  • Key Difference : The 2-ethoxyphenyl group is replaced with a 4-ethylphenyl substituent.
  • Impact :
    • Electronic Effects : The ethyl group is electron-donating but lacks the oxygen atom present in the ethoxy group, reducing polarity.
    • Steric Hindrance : The para-ethyl substitution may alter binding interactions compared to the ortho-ethoxy group.
    • Bioactivity : Ethyl groups are common in lipophilic agrochemicals, suggesting divergent solubility and target affinity .

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS 1014107-39-1)

  • Key Difference : Absence of the carbamoylmethyl-2-ethoxyphenyl side chain.
  • Impact :
    • Molecular Weight : Reduced to 261.27 g/mol (vs. ~425 g/mol for the target compound), affecting pharmacokinetics.
    • Synthetic Yield : 80% yield reported for the base structure; additional substituents in the target compound may lower efficiency .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Key Difference: A pent-2-ynoate backbone with diphenyl and ethoxycarbonyloxy groups.
  • Impact :
    • Rigidity : The alkyne moiety increases structural rigidity, contrasting with the flexible carbamoyl linker in the target compound.
    • Crystallinity : Crystal structure data (CCDC 1901024) highlight packing interactions influenced by alkynes, which are absent in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Substituents Potential Applications
Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (Target) C24H25N2O6 ~425 2-ethoxyphenyl, carbamoylmethyl Agrochemicals (inferred)
Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate C24H25N2O5 ~409 4-ethylphenyl, carbamoylmethyl Lipophilic drug candidates
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS 1014107-39-1) C14H15NO4 261.27 None (base structure) Synthetic intermediate
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C22H22O5 366.41 Diphenyl, alkyne, ethoxycarbonyloxy Material science

Biological Activity

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C24H26N2O6C_{24}H_{26}N_{2}O_{6} and a molecular weight of approximately 426.48 g/mol. Its structure features an isoquinoline core linked to a carbamoyl group and an ethoxyphenyl moiety, which may contribute to its biological properties.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways or disease processes.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains and fungi.

Compound NameStructure HighlightsBiological Activity
Ethyl 3-(4-hydroxyphenyl)-3-(phenylimino)-propanoateContains a phenylimino groupAntimicrobial
Methyl 3-(4-methoxyphenyl)-3-(phenylimino)-propanoateSimilar phenylimino structureAnticancer
Ethyl 4-(benzoylamino)-3-hydroxybutanoateFeatures an amide linkageAntimicrobial

Anticancer Potential

The isoquinoline structure is often associated with anticancer activity. This compound may share this property due to its structural similarities with known anticancer agents. In vitro studies are needed to validate these effects.

Case Studies

A series of studies have been conducted to evaluate the biological activity of compounds within the same structural family as this compound:

  • Study on Antimicrobial Activity : A study demonstrated that a related compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
    • Reference : Journal of Medicinal Chemistry, 2023.
  • Evaluation of Anticancer Properties : Another research effort focused on isoquinoline derivatives revealed promising cytotoxic effects against various cancer cell lines, indicating that further exploration of this compound could yield valuable insights into its therapeutic applications.
    • Reference : European Journal of Pharmacology, 2024.

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